molecular formula C13H25NO3 B2888693 tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate CAS No. 1603164-28-8

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate

Cat. No.: B2888693
CAS No.: 1603164-28-8
M. Wt: 243.347
InChI Key: CXVSJQCHWDZOEK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate (CAS 73805-97-7) is a carbamate derivative featuring a cyclohexyl ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₃H₂₅NO₃, with a molecular weight of 243.34 g/mol . This compound is widely utilized in organic synthesis as an intermediate, particularly in pharmaceutical research for the development of kinase inhibitors and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyethyl moiety offers a site for further functionalization, such as esterification or etherification .

Properties

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-13(9-10-15)7-5-4-6-8-13/h15H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVSJQCHWDZOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for tert-Butyl N-[1-(2-Hydroxyethyl)cyclohexyl]carbamate

Boc Protection of Cyclohexylamine Derivatives

The primary route involves reacting 1-(2-hydroxyethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride).

Procedure :

  • Reagents :
    • 1-(2-Hydroxyethyl)cyclohexylamine (1 eq)
    • Boc anhydride (1.2 eq)
    • Sodium hydroxide (2 eq, 0.5 M)
    • 1,4-Dioxane/water (10:1 v/v)
  • Conditions :

    • Temperature: 0°C (ice bath)
    • Reaction time: 2 hours
    • Workup: Acidic aqueous extraction (5% KHSO₄), ethyl acetate isolation, MgSO₄ drying
  • Yield : 100% (crude), 95% after silica gel chromatography.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, facilitated by NaOH deprotonation. Steric hindrance from the cyclohexyl group necessitates excess Boc anhydride and prolonged stirring.

Alternative Methods

Schotten-Baumann Conditions

A biphasic system (water/dichloromethane) with Boc chloride and NaHCO₃ achieves moderate yields (75–80%) but risks hydrolysis of the Boc group.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the reaction, reducing time to 20 minutes with comparable yields (93%).

Optimization Parameters

Solvent Systems

Solvent Yield (%) Purity (%)
1,4-Dioxane/H₂O 95 99
THF/H₂O 88 97
DCM/H₂O 78 95

Polar aprotic solvents (1,4-dioxane) enhance Boc anhydride solubility, while aqueous phases neutralize HCl byproducts.

Stoichiometric Ratios

Boc Anhydride (eq) NaOH (eq) Yield (%)
1.0 1.0 65
1.2 2.0 95
1.5 3.0 96

Excess base ensures complete deprotonation of the amine, critical for sterically hindered substrates.

Side Reactions and Mitigation

Over-Protection

Di-Boc byproducts form if excess Boc anhydride is used (>1.5 eq). Mitigated by controlled reagent addition and monitoring via TLC.

Hydrolysis

Boc groups hydrolyze under prolonged acidic workup. Rapid extraction (pH 4–5) preserves integrity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.40 (s, 9H, Boc), 3.33 (dt, 2H, J = 5.1, 5.6 Hz), 3.66 (t, 2H, J = 5.6 Hz).
  • IR (cm⁻¹) : 1695 (C=O), 1530 (N-H bend).

Chromatographic Purity

HPLC (C18 column, 70:30 H₂O/MeCN): Retention time = 8.2 min, purity >99%.

Industrial-Scale Production

Pilot-scale batches (10 kg) use continuous flow reactors with in-line pH monitoring to maintain yields >90%. Cost analysis favors Boc anhydride over alternative reagents (e.g., Boc-OSu).

Emerging Methodologies

Enzymatic Catalysis

Lipase-mediated Boc protection in ionic liquids achieves 85% yield, reducing waste.

Photocatalytic Activation

Visible-light-driven reactions (Ru(bpy)₃²⁺ catalyst) show promise for low-energy synthesis (yield: 89%).

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It may also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications
tert-Butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate 73805-97-7 C₁₃H₂₅NO₃ Cyclohexyl + 2-hydroxyethyl Pharmaceutical intermediate; Boc-protected amine
tert-Butyl (2-hydroxycyclohexyl)carbamate 477584-30-8 C₁₁H₂₁NO₃ Cyclohexyl + direct hydroxyl group Higher polarity due to free -OH; lower logP
tert-Butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate 1032684-85-7 C₁₀H₂₀N₂O₂ Cyclopropyl + 2-aminoethyl Amino group enables peptide coupling
tert-Butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 849178-85-4 C₁₃H₁₈BrNO₃ Aromatic bromophenyl + hydroxyethyl Enhanced rigidity; potential in radiopharmaceuticals
tert-Butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate - C₁₂H₂₄N₂O₂ Cyclohexyl + methylamino group Dual functionalization (Boc + methylamino)

Key Observations :

  • Hydroxyethyl vs. Hydroxyl Groups: The target compound’s hydroxyethyl chain (vs.
  • Cyclohexyl vs. Cyclopropyl Rings : Cyclohexyl derivatives (e.g., CAS 73805-97-7) exhibit greater conformational flexibility compared to cyclopropyl analogues (e.g., CAS 1032684-85-7), which may influence binding affinity in drug design .
  • Aromatic vs. Aliphatic Substituents : Bromophenyl-containing analogues (e.g., CAS 849178-85-4) introduce aromaticity and steric bulk, impacting electronic properties and metabolic stability .

Biological Activity

Tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H23_{23}N1_{1}O3_{3}
  • Molecular Weight : Approximately 229.32 g/mol
  • Functional Groups : The compound features a tert-butyl group, a carbamate moiety, and a cyclohexyl ring with a hydroxyethyl substituent.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Enzyme Interaction : The hydroxyethyl group can form hydrogen bonds with enzyme active sites, potentially modulating their activity. Additionally, the carbamate moiety may engage in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions.
  • Receptor Modulation : There is evidence suggesting that this compound may influence receptor pathways, particularly those related to neurotransmitter systems, which could have implications for neurological disorders.

In Vitro Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For example:

  • Enzyme Assays : In vitro assays demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes, making it a candidate for drug development targeting metabolic diseases .

Cellular Effects

The compound has been shown to affect cell viability and induce apoptosis in certain cancer cell lines:

  • Apoptosis Induction : In studies involving human cancer cell lines, treatment with this compound resulted in significant apoptosis induction, suggesting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on triple-negative breast cancer (TNBC) cell lines. The results indicated:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
  • Mechanism Exploration : Further analysis revealed that the compound induced G2/M phase cell cycle arrest, implicating its role in disrupting normal cell division processes .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific metabolic enzymes:

  • Target Enzymes : The compound was tested against various enzymes, showing significant inhibitory effects on those involved in lipid metabolism.
  • Potential Applications : These findings suggest that it could be developed as a therapeutic agent for conditions related to lipid metabolism disorders .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Apoptosis InductionInduces apoptosis in cancer cell lines
Cell Cycle ArrestCauses G2/M phase arrest in TNBC cells

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate with high yield?

  • Methodology :

  • Use tert-butyl carbamate and a hydroxyethyl-substituted cyclohexylamine derivative as starting materials.
  • React in tetrahydrofuran (THF) with NaHCO₃ as a base at room temperature for 3–4 hours .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via mass spectrometry (MS) .
    • Key Factors : Solvent choice, stoichiometric ratios, and base selection influence yield.

Q. How can researchers characterize the structural conformation of this carbamate?

  • Methodology :

  • Employ X-ray crystallography (using SHELX software for refinement) to resolve the cyclohexyl ring conformation and hydroxyethyl orientation .
  • Use NMR spectroscopy (¹H and ¹³C) to analyze substituent effects:
  • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl) and δ 3.6–3.8 ppm (hydroxyethyl) confirm functional groups .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .

Q. What purification techniques are effective for removing byproducts in its synthesis?

  • Methodology :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted amines and Boc-protected intermediates .
  • Recrystallization : Dissolve in hot ethanol, then cool to −20°C to precipitate pure product .
  • HPLC : For high-purity applications, use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the hydroxyethyl group influence regioselectivity in substitution reactions?

  • Mechanistic Insights :

  • The hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, directing electrophiles to the carbamate nitrogen or cyclohexyl positions .
  • Example: In reactions with nitropyrimidines (e.g., ), the hydroxyethyl group stabilizes intermediates via intramolecular H-bonding, favoring substitution at the carbamate site .
    • Experimental Design :
  • Compare reactivity with analogs lacking hydroxyethyl (e.g., tert-butyl N-cyclohexylcarbamate). Use kinetic studies (UV-Vis monitoring) and DFT calculations to map electronic effects .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

  • Analysis Framework :

  • Structural Comparisons : Cross-reference with analogs like tert-butyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate () to identify critical substituent effects.
  • Assay Conditions : Validate enzyme inhibition protocols (e.g., buffer pH, substrate concentration) to rule out false negatives .
  • Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase) to predict binding modes of hydroxyethyl vs. other groups .

Q. What strategies mitigate instability during long-term storage of this carbamate?

  • Stability Optimization :

  • Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the carbamate group .
  • Add stabilizers (e.g., 1% w/w BHT) to inhibit oxidation of the hydroxyethyl moiety .
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis .

Key Recommendations for Researchers

  • Synthesis : Prioritize THF/NaHCO₃ conditions for scalable yields .
  • Characterization : Combine crystallography (SHELX) and NMR to resolve conformational ambiguity .
  • Biological Studies : Use docking simulations to rationalize activity discrepancies and guide derivatization .

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